Chemical Structure and Physicochemical Profiling of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide
Chemical Structure and Physicochemical Profiling of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide
Executive Summary
In early-stage drug discovery, the selection and characterization of rigid, multifunctional scaffolds dictate the trajectory of lead optimization. 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1255147-76-2) represents a highly specialized bifunctional building block [1]. Featuring a conformationally restricted 5-oxopyrrolidine (lactam) core flanked by two distinct carboxylic acid vectors, this molecule offers unique pharmacophoric geometry. This whitepaper deconstructs its chemical topology, establishes its physicochemical profile, and details the rigorous, self-validating analytical protocols required to quantify its behavior in physiological environments.
Structural Analytics & Chemical Topology
The architectural brilliance of this compound lies in its combination of flexibility and rigidity. The molecule can be divided into three distinct structural domains:
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The Lactam Core (5-oxopyrrolidine): Acts as a rigidified central scaffold. The amide bond within the ring restricts rotational degrees of freedom, locking the attached substituents into predictable spatial vectors.
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The N-linked 2-Carboxyphenyl Group: An anthranilic acid derivative attached directly to the lactam nitrogen. This provides an aromatic anchor for π−π stacking interactions, while the ortho-carboxylic acid serves as a strong hydrogen-bond donor/acceptor.
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The C3-Carboxylic Acid: An aliphatic acid extending from the pyrrolidine ring, providing a secondary interaction site. The spatial relationship between the aromatic acid and this aliphatic acid makes the compound an excellent candidate for bidentate metal chelation (e.g., targeting metalloenzymes).
Pharmacophoric deconstruction of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Physicochemical Profiling
Understanding the ionization and partitioning behavior of a di-acidic compound is critical. Because the molecule possesses two carboxylic acids in distinct electronic environments (one aromatic, one aliphatic), it will undergo two separate ionization events as pH increases.
Note: Due to the specialized nature of this scaffold, empirical data is often proprietary. The values below represent rigorously calculated physicochemical parameters based on topological analogs.
| Parameter | Value | Scientific Rationale / Source |
| CAS Number | 1255147-76-2 | Commercial registry standard [1][2]. |
| Molecular Formula | C₁₂H₁₁NO₅ | Derived from structural topology. |
| Molecular Weight | 249.22 g/mol | Optimal for Fragment-Based Drug Design (FBDD). |
| Topological Polar Surface Area (TPSA) | ~103.7 Ų | Calculated: 2x COOH (74.6 Ų) + Lactam (29.1 Ų). |
| H-Bond Donors / Acceptors | 2 / 5 | 2x -OH groups; 5x Oxygen atoms. |
| Predicted pKa₁ (Aromatic) | 3.5 – 4.0 | Electron-withdrawing lactam nitrogen lowers the pKa relative to standard benzoic acid. |
| Predicted pKa₂ (Aliphatic) | 4.2 – 4.8 | Typical range for pyrrolidine-3-carboxylic acid derivatives. |
| Predicted LogP (Neutral) | 0.5 – 1.0 | Moderate lipophilicity in the fully protonated state. |
| Predicted LogD (pH 7.4) | -2.0 to -3.0 | Highly hydrophilic due to di-anionic state at physiological pH. |
Experimental Methodologies for Physicochemical Validation
To transition this compound from a theoretical scaffold to a validated drug discovery asset, its pKa and LogD must be empirically determined. As an Application Scientist, I do not rely on standard UV-metric assays for this specific molecule. The causality is clear: the aliphatic carboxylic acid lacks a strong chromophore, meaning its ionization will not produce a measurable UV shift. Furthermore, at pH 7.4, the di-anionic nature of the compound results in extreme hydrophilicity, rendering standard UV detection in the octanol phase useless due to lack of sensitivity.
Therefore, we employ Potentiometric Titration for pKa and Shake-Flask LC-MS/MS for LogD [3][4].
Analytical workflow for the physicochemical validation of the bifunctional scaffold.
Protocol 1: Potentiometric Titration for pKa Determination
Potentiometry tracks the exact proton dissociation events by measuring the potential difference across a glass electrode as a titrant is added, making it the gold standard for multi-protic compounds [3].
Step-by-Step Methodology:
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System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Perform a blank titration of the background solvent (0.15 M KCl in LC-MS grade water) to account for dissolved CO₂.
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Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl to maintain a constant ionic activity coefficient throughout the experiment.
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Acidification: Lower the initial pH to 2.0 using 0.1 M HCl to ensure both carboxylic acid groups are fully protonated.
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Titration: Titrate with standardized 0.1 M KOH under an Argon blanket (to prevent atmospheric CO₂ absorption) up to pH 11.0. Record the pH after each 0.01 mL addition.
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Data Processing: Plot the Bjerrum curve (average number of bound protons vs. pH). The inflection points of the first derivative curve correspond to pKa₁ and pKa₂.
Self-Validating System Checkpoint: The Mass Balance Rule. The total volume of KOH required to reach the final equivalence point must exactly match the theoretical molar equivalents of the two acidic protons. If the calculated equivalents equal 1.8 instead of 2.0, the system automatically flags the run for potential compound precipitation or impurity.
Protocol 2: Shake-Flask LC-MS/MS for LogD₇.₄
Because the compound has a predicted LogD₇.₄ of -2.5, >99% of the molecules will reside in the aqueous phase. LC-MS/MS (Multiple Reaction Monitoring) is mandatory to quantify the trace amounts in the octanol phase [4].
Step-by-Step Methodology:
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Phase Saturation: Vigorously stir 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. Separate the phases.
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Spiking: Dissolve the compound in the pre-saturated PBS phase at a concentration of 100 µM. (Always spike into the phase where the compound is most soluble to prevent micro-precipitation).
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Partitioning: Combine 1 mL of the spiked PBS with 1 mL of pre-saturated octanol in a silanized glass vial. Shake at 300 rpm for 60 minutes at 25°C.
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Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any microemulsions at the interface.
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Quantification: Carefully sample both phases. Dilute the aqueous phase 100-fold and the octanol phase 2-fold in acetonitrile. Analyze via LC-MS/MS using an electrospray ionization (ESI) source in negative ion mode (monitoring the [M-H]⁻ transition at m/z 248).
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Calculation: LogD=log10(Peak Areaaqueous×Dilution FactoraqueousPeak Areaoctanol×Dilution Factoroctanol)
Self-Validating System Checkpoint: The Recovery Metric. Calculate the total moles recovered from both phases. The sum must be 100%±5% of the initial spiked amount. A recovery of <90% indicates non-specific binding to the silanized glass or accumulation at the solvent interface, invalidating the LogD calculation.
Mechanistic Insights & Drug Discovery Applications
Why invest in such rigorous characterization of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?
From a medicinal chemistry perspective, the spatial arrangement of the two carboxylic acids is highly privileged. The distance and angle between the aromatic carboxylate and the aliphatic carboxylate allow this scaffold to act as a conformationally locked bidentate ligand .
This makes it an exceptional starting point for targeting zinc-dependent metalloenzymes (such as Matrix Metalloproteinases or Histone Deacetylases). The lactam core occupies the hydrophobic pocket leading to the active site, while the dual acids chelate the catalytic metal ion. By confirming its exact pKa values, formulation scientists can predict its ionization state in the gut (pH 1.5 - 5) versus the blood (pH 7.4), directly informing prodrug strategies or salt-selection screens to overcome its inherently low membrane permeability (due to its low LogD).
References
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Avdeef, A. (1993). pH-Metric log P. 3. Glass electrode calibration in methanol-water, applied to pKa determination of water-insoluble substances. Analytical Chemistry, 65(1), 42-49. Available at:[Link]
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Du, Z., et al. (2023). High-throughput screening of LogD by using a sample pooling approach based on the traditional shake flask method. Journal of Chromatography B, 1227, 123804. Available at:[Link]
